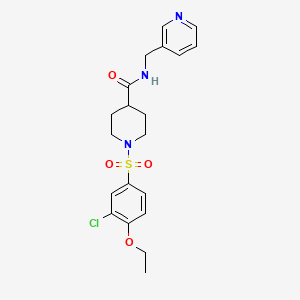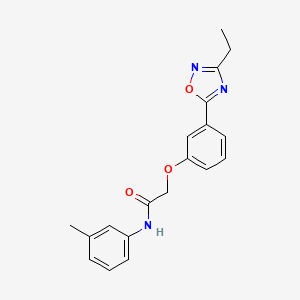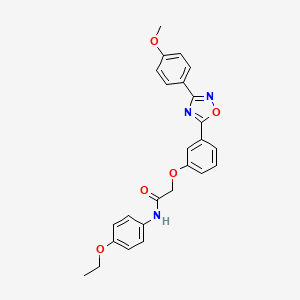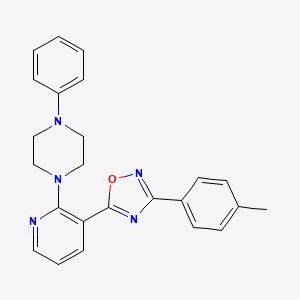
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide, also known as TBOA, is a chemical compound that is widely used in scientific research. TBOA belongs to a class of compounds known as glutamate transporter inhibitors, which are used to study the mechanisms of glutamate transport in the central nervous system.
Wirkmechanismus
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide inhibits the activity of glutamate transporters by binding to their substrate-binding sites and preventing the uptake of glutamate. This leads to an accumulation of extracellular glutamate, which can activate glutamate receptors and cause excitotoxicity. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been shown to be a potent inhibitor of both the excitatory amino acid transporter 1 (EAAT1) and the excitatory amino acid transporter 2 (EAAT2), which are the primary glutamate transporters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide are primarily related to its inhibition of glutamate transporters. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been shown to increase extracellular glutamate concentrations in the brain, which can lead to neuronal damage and death. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has also been shown to alter synaptic transmission and plasticity, which can affect learning and memory processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide in lab experiments is its potency as a glutamate transporter inhibitor. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is a highly specific and potent inhibitor of glutamate transporters, which allows for precise control of glutamate concentrations in the brain. However, one of the limitations of using N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is its potential for off-target effects. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been shown to inhibit other transporters and channels in addition to glutamate transporters, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for the use of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide in scientific research. One area of interest is the role of glutamate transporters in neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide could be used to study the effects of glutamate accumulation on neuronal function and survival in these disease models. Another area of interest is the development of more specific and potent glutamate transporter inhibitors. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide has been a valuable tool for studying glutamate transport, but more selective inhibitors could provide even greater insight into the mechanisms of glutamate regulation in the brain.
Synthesemethoden
The synthesis of N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide involves the reaction of 4-methylbenzoyl chloride with 1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethan-1-amine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide is primarily used in scientific research to study the mechanisms of glutamate transport in the central nervous system. Glutamate is the primary excitatory neurotransmitter in the brain and plays a critical role in synaptic transmission and plasticity. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, thereby regulating its concentration and preventing excitotoxicity. N-(1-(3-(4-(tert-butyl)phenyl)-1,2,4-oxadiazol-5-yl)ethyl)-4-methylbenzamide inhibits the activity of glutamate transporters, allowing researchers to study the effects of glutamate accumulation on neuronal function and survival.
Eigenschaften
IUPAC Name |
N-[1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-14-6-8-17(9-7-14)20(26)23-15(2)21-24-19(25-27-21)16-10-12-18(13-11-16)22(3,4)5/h6-13,15H,1-5H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJZYMAIFXLFDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(C)C2=NC(=NO2)C3=CC=C(C=C3)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{1-[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-4-methylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![N-(3,5-dimethylphenyl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7694065.png)
